molecular formula C21H19N5O2 B2716182 2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 891117-87-6

2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Cat. No.: B2716182
CAS No.: 891117-87-6
M. Wt: 373.416
InChI Key: JFMUJQAKHCBGHE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide is a synthetic small molecule of significant interest in early-stage antiparasitic drug discovery, particularly for the treatment of cryptosporidiosis. This disease is a global health concern, causing life-threatening diarrhea in children and immunocompromised individuals, with current treatment options being limited and often ineffective . This compound is part of a promising chemical series based on the potent [1,2,4]triazolo[4,3-b]pyridazine scaffold, which has demonstrated high potency against the Cryptosporidium parvum parasite . The molecular design incorporates key structural features identified through phenotypic screening, including a triazolopyridazine core linked to a substituted acetamide "tail" group. Structure-Activity Relationship (SAR) studies on this chemotype have revealed that electron-withdrawing groups on the aryl acetamide moiety, such as the 4-methoxy substitution, are crucial for optimizing anticryptosporidial activity . While the precise biological target of this compound series is currently unknown, its potent and parasiticidal efficacy in vitro, coupled with a clean safety profile against a panel of cytochrome P450 enzymes and other common off-targets, makes it a valuable chemical tool for researchers . Its primary research value lies in probing the novel mechanisms of action against Cryptosporidium and serving as a lead compound for the development of much-needed therapeutic interventions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-23-24-20-11-10-19(25-26(14)20)16-4-3-5-17(13-16)22-21(27)12-15-6-8-18(28-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMUJQAKHCBGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325666
Record name 2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

891117-87-6
Record name 2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where a methoxyphenyl group is introduced onto the triazolopyridazine core.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.

  • Inhibitory Potency : Studies have reported IC50 values of approximately 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, indicating potent cytotoxic effects.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. This could be particularly relevant in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit c-Met kinase activity in cancer cells, leading to reduced proliferation and increased apoptosis.
  • Antimicrobial Research : Research conducted by Zhang et al. (2023) demonstrated that derivatives of this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
  • Inflammation Modulation : A recent study explored the anti-inflammatory effects of this compound in animal models of arthritis, showing significant reduction in inflammatory markers.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects. Detailed studies, including docking and molecular dynamics simulations, are often conducted to elucidate these interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and structural profiles of C1632 can be contextualized against related [1,2,4]triazolo[4,3-b]pyridazine derivatives and acetamide-containing compounds. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of C1632 and Analogs

Compound Name / ID Structural Variation vs. C1632 Target / Mechanism Key Findings Source / Reference
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 891117-12-7) Methoxy → ethoxy substitution on phenylacetamide Undisclosed (likely similar scaffold-based targets) No direct activity data; ethoxy group may enhance lipophilicity and alter pharmacokinetics
C4019 (N-(4-(N-(3-(4-benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide) Sulfamoyl-benzylpiperazine substituent Undisclosed (synthesized as part of a kinase inhibitor library) Evaluated for calpain-1 inhibition; distinct mechanism unrelated to LIN28/let-7 axis
C1243 (4-(7-(4-((benzyloxy)carbonyl)piperazin-1-yl)-4,4-dimethyl-8-nitrochromeno[4,3-c]pyrazol-1(4H)-yl)benzoic acid) Chromeno-pyrazole core with piperazine substituent Storm Therapeutics (epigenetic regulator) Provided as a reference compound for RNA-modifying enzyme studies; no direct LIN28 inhibition
Vitas-M STK651245 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) Trifluoromethyl substitution on triazolo-pyridazine; indole-ethylamine linker BRD4 bromodomain Crystal structure confirms binding to BRD4; improved selectivity over BET family proteins
Enamine Z219181640 (N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) Trifluoromethyl and phenylethyl-indole substituents BRD4 bromodomain Enhanced binding affinity due to hydrophobic interactions; IC₅₀ = 12 nM

Key Observations

Substituent Effects on Target Specificity: The 4-methoxyphenyl group in C1632 is critical for LIN28 binding, as evidenced by reduced activity in analogs lacking this moiety (e.g., C4019) . Trifluoromethyl and indole substitutions (e.g., Vitas-M STK651245) shift target specificity to bromodomains like BRD4, highlighting scaffold versatility .

Pharmacological Outcomes :

  • C1632’s PD-L1 downregulation is unique among triazolo-pyridazine derivatives, linking LIN28 inhibition to immune checkpoint modulation .
  • Hydrophobic substituents (e.g., trifluoromethyl in BRD4 inhibitors) improve target affinity but may compromise solubility, whereas C1632’s acetamide linker balances hydrophilicity .

Synthetic Accessibility :

  • C1632 is commercially available (Maybridge) and synthesized via straightforward acetamide coupling, unlike complex analogs like C1243, which require multistep chromene-pyrazole synthesis .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide is a synthetic derivative that incorporates a triazolo-pyridazine moiety, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Chemical Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 270.34 g/mol
  • IUPAC Name : this compound

This compound features a methoxy-substituted phenyl group and a triazolo-pyridazine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with a triazole ring exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated effective antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The structure of the triazolo-pyridazine moiety is believed to play a crucial role in this activity due to its ability to interact with bacterial enzymes.

Anticancer Potential

The anticancer properties of similar triazole compounds have been extensively studied. For instance, derivatives of 1,2,4-triazoles have shown promising results against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound may exhibit similar effects due to its structural analogies.

Anti-inflammatory Effects

Triazole-containing compounds have also been noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses . This aspect is particularly relevant for therapeutic applications in chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by modifications to its structure. The presence of the methoxy group on the phenyl ring is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability . Additionally, variations in the triazolo-pyridazine structure can affect binding affinity to biological targets.

Case Studies

  • Antimicrobial Study : A comparative study evaluated the efficacy of various triazole derivatives against Mycobacterium tuberculosis. Compounds with similar structural features demonstrated IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications could lead to enhanced potency .
  • Anticancer Research : A series of synthesized triazole derivatives were tested against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 5 μM against breast cancer cells, indicating significant anticancer potential .
  • In Vivo Studies : In vivo studies involving animal models have shown that certain triazole derivatives can reduce tumor size and improve survival rates in cancer-bearing mice when administered at specific dosages .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally similar acetamide derivatives often involves multi-step reactions, including substitution, reduction, and condensation. For example, a nitrobenzene intermediate can undergo substitution with pyridinemethanol under alkaline conditions, followed by iron powder reduction in acidic media to yield an aniline derivative . Condensation with cyanoacetic acid using coupling agents (e.g., DCC or EDCI) is critical for forming the acetamide backbone. Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., pyridine for acid scavenging) significantly impact purity and yield. Optimization studies suggest monitoring by TLC or HPLC to track intermediate formation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and triazolopyridazine ring protons (δ 7.5–9.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak). X-ray crystallography, if feasible, provides definitive confirmation of the triazolo-pyridazine fused ring system and acetamide linkage .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Methodological Answer : The compound’s GHS classification indicates acute toxicity (oral, dermal) and severe eye irritation . Mandatory precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Emergency protocols for skin/eye contact involve immediate rinsing with water (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How can computational chemistry aid in elucidating the reaction mechanism for triazolo-pyridazine ring formation?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediate stability during cyclization. For example, reaction path searches using software like Gaussian or ORCA can identify key steps, such as the activation energy for [1,2,4]-triazole ring closure. ICReDD’s hybrid approach combines computational screening with experimental validation to prioritize reaction conditions, reducing trial-and-error inefficiencies .

Q. How should researchers address contradictions in reported bioactivity data for structurally related acetamides?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay variability (cell lines, incubation times) or impurities. Mitigation strategies include:

  • Standardization : Use validated assays (e.g., ATP-based viability tests) with internal controls.
  • Compound Purity : Confirm purity (>95%) via HPLC and characterize degradation products under stress conditions (e.g., light, humidity) .
    Cross-validation with orthogonal methods (e.g., SPR for binding affinity) is recommended .

Q. What strategies optimize the regioselectivity of triazolo-pyridazine functionalization?

  • Methodological Answer : Regioselectivity in triazolo-pyridazine derivatives is influenced by electronic and steric factors. Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) enables selective C-H functionalization at the 6-position. Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with aryl boronic acids or amines further diversifies substituents. Solvent polarity (e.g., DMSO vs. toluene) and ligand choice (XPhos vs. SPhos) modulate reaction efficiency .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer : Key assays include:

  • Metabolic Stability : Liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Permeability : Caco-2 monolayers for intestinal absorption potential.
  • Plasma Protein Binding : Equilibrium dialysis to quantify free fraction.
    LC-MS/MS quantifies parent compound and metabolites, with attention to acyl-glucuronide formation, a common pathway for acetamide derivatives .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. HPLC-DAD monitors main peak area loss, while LC-HRMS identifies degradants (e.g., hydrolysis of the acetamide bond). For photostability, expose samples to UV light (ICH Q1B guidelines) and track changes via NMR .

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